molecular formula C38H56N8O16S B1204162 Viroisin CAS No. 74113-57-8

Viroisin

Cat. No. B1204162
CAS RN: 74113-57-8
M. Wt: 913 g/mol
InChI Key: JDQNYCQBLILOAN-UHFFFAOYSA-N
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Description

Viroisin is a natural product found in Amanita virosa with data available.

Scientific Research Applications

Structure and Biochemical Properties

  • Virotoxins Identification : Virotoxins, including viroisin, are toxic peptides found in Amanita virosa mushrooms. Viroisin has been studied for its structural and biochemical properties, revealing similarities with phallotoxins but with unique features like D-serine instead of L-cysteine and two rare amino acids: 2,3-trans-3,4-dihydroxy-L-proline and 2'-(methylsulfonyl)-L-tryptophan (Faulstich et al., 1980).

  • Conformation Analysis : The conformation of viroisin in solution has been analyzed using nuclear magnetic resonance spectroscopy and molecular dynamics simulations. This research helps understand how its structure enables binding to target proteins, which is essential for its toxicity (Bhaskaran & Yu, 2009).

  • Molecular Interaction Studies : Studies have shown that viroisin binds to actin, a protein involved in cell structure and movement, similarly to phallotoxins, suggesting a common mode of biological activity. This binding property is critical for understanding its mechanism of action at a molecular level (Gicquaud et al., 1983).

  • Comparative Conformational Studies : Comparisons of viroisin's conformation with toxic and non-toxic peptides like phalloidin have revealed insights into the molecular basis of its toxicity, emphasizing the role of certain peptide regions (Kobayashi et al., 1995).

  • D-Serine's Role in Structure : Research has highlighted the crucial role of D-serine in maintaining viroisin's toxic conformation, providing insights into the structural elements key to its bioactivity (Zanotti et al., 1999).

Computational Studies and Toxicity Analysis

  • Computational Reactivity Studies : Computational studies have been conducted on virotoxins, including viroisin, analyzing their structural and electronic conformations and chemical reactivity. This research aids in understanding their potential medicinal chemistry applications (Flores-Holguín et al., 2019).

  • Toxicity in Mice : Studies on the hepatic reaction of mice to virotoxins have shown that viroisin, among other peptides, induces hemorrhagic necrosis of the liver, enhancing our understanding of its toxicological profile (Loranger et al., 1985).

properties

CAS RN

74113-57-8

Product Name

Viroisin

Molecular Formula

C38H56N8O16S

Molecular Weight

913 g/mol

IUPAC Name

12-[2,3-dihydroxy-2-(hydroxymethyl)propyl]-22,23-dihydroxy-6-(1-hydroxyethyl)-3-(hydroxymethyl)-18-methyl-15-[(2-methylsulfonyl-1H-indol-3-yl)methyl]-9-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C38H56N8O16S/c1-16(2)26-33(56)45-27(18(4)50)34(57)42-24(13-47)37(59)46-12-25(51)29(52)28(46)35(58)39-17(3)30(53)40-22(31(54)41-23(32(55)44-26)11-38(60,14-48)15-49)10-20-19-8-6-7-9-21(19)43-36(20)63(5,61)62/h6-9,16-18,22-29,43,47-52,60H,10-15H2,1-5H3,(H,39,58)(H,40,53)(H,41,54)(H,42,57)(H,44,55)(H,45,56)

InChI Key

JDQNYCQBLILOAN-UHFFFAOYSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC(C(C2C(=O)N1)O)O)CO)C(C)O)C(C)C)CC(CO)(CO)O)CC3=C(NC4=CC=CC=C43)S(=O)(=O)C

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC(C(C2C(=O)N1)O)O)CO)C(C)O)C(C)C)CC(CO)(CO)O)CC3=C(NC4=CC=CC=C43)S(=O)(=O)C

synonyms

viroisin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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